molecular formula C9H16O5 B14481397 Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate CAS No. 64951-20-8

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate

Cat. No.: B14481397
CAS No.: 64951-20-8
M. Wt: 204.22 g/mol
InChI Key: WHYWEKHWSBYABN-UHFFFAOYSA-N
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Description

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl acetate with a suitable dioxolane precursor under acidic conditions. The reaction conditions often require a catalyst to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lacking the dioxolane ring.

    Methyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This makes it valuable in applications where such a structure is beneficial.

Properties

CAS No.

64951-20-8

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C9H16O5/c1-3-12-8(11)4-9(2)13-6-7(5-10)14-9/h7,10H,3-6H2,1-2H3

InChI Key

WHYWEKHWSBYABN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(OCC(O1)CO)C

Origin of Product

United States

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